(2S,4R)-2-(Aminomethyl)oxan-4-ol
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Overview
Description
(2S,4R)-2-(Aminomethyl)oxan-4-ol is a chiral compound with a unique structure that includes an oxane ring substituted with an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Aminomethyl)oxan-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxane derivative.
Aminomethylation: Introduction of the aminomethyl group can be achieved through reductive amination using formaldehyde and an amine source under reducing conditions.
Hydroxylation: The hydroxyl group can be introduced via selective oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-(Aminomethyl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
(2S,4R)-2-(Aminomethyl)oxan-4-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism by which (2S,4R)-2-(Aminomethyl)oxan-4-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-(Hydroxymethyl)oxan-4-ol: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
(2S,4R)-2-(Aminomethyl)tetrahydrofuran-4-ol: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
Uniqueness
(2S,4R)-2-(Aminomethyl)oxan-4-ol is unique due to its specific chiral configuration and the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
2219375-11-6 |
---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2R,4S)-2-(aminomethyl)oxan-4-ol |
InChI |
InChI=1S/C6H13NO2/c7-4-6-3-5(8)1-2-9-6/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 |
InChI Key |
VBENVBYCUIRSQU-NTSWFWBYSA-N |
SMILES |
C1COC(CC1O)CN |
Isomeric SMILES |
C1CO[C@H](C[C@H]1O)CN |
Canonical SMILES |
C1COC(CC1O)CN |
solubility |
not available |
Origin of Product |
United States |
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